Penta-O-acetyl Iopamidol-d8
Description
The Evolving Role of Stable Isotope Internal Standards in Quantitative Chemical Analysis
Quantitative chemical analysis, particularly in complex biological matrices, relies heavily on the use of internal standards to ensure accuracy and precision. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard in quantitative bioanalysis using techniques like liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.com These standards are compounds where one or more atoms have been replaced with a heavier, non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). musechem.com
The fundamental principle behind their use is that a SIL internal standard is chemically identical to the analyte of interest and will therefore exhibit similar behavior during sample preparation, extraction, and chromatographic separation. waters.com By adding a known amount of the SIL internal standard to a sample at the beginning of the analytical process, it can effectively compensate for variations in sample handling, matrix effects, and instrument response. musechem.com This leads to more reliable and reproducible quantification of the target analyte. researchgate.net
While SIL internal standards are the preferred choice, it is important to note that deuterium-labeled compounds can sometimes exhibit slightly different retention times or recovery rates compared to their non-labeled counterparts due to the kinetic isotope effect. nih.govscispace.com Despite this, they significantly enhance the sensitivity and accuracy of analytical methods by reducing background noise and improving signal clarity. musechem.com
Contextual Significance of Penta-O-acetyl Iopamidol-d8 within Iodinated Contrast Agent Research
Iodinated contrast agents (ICAs) are indispensable in medical imaging, such as X-ray and computed tomography (CT), to enhance the visibility of internal structures. nih.govfrontiersin.org Iopamidol (B1672082) is a widely used non-ionic ICA. medchemexpress.comnih.gov Research into the fate of these agents in the body and the environment requires highly sensitive and specific analytical methods. researchgate.net
This is where this compound comes into play. It is a deuterium-labeled derivative of Iopamidol, specifically a protected and labeled form. doveresearchlab.com The "penta-O-acetyl" modification refers to the five acetyl groups attached to the molecule, which serve as protecting groups during synthesis. google.com The "-d8" signifies that eight hydrogen atoms in the molecule have been replaced with deuterium. pharmaffiliates.comlgcstandards.com This labeling makes it an ideal internal standard for the quantitative analysis of Iopamidol and its metabolites in various research settings. The use of such a standard is crucial for accurately tracking the presence and concentration of Iopamidol in complex samples, such as in environmental water analysis or metabolic studies. researchgate.netresearchgate.net
Academic Research Trajectories and Methodological Foundations for this compound Studies
The study of this compound is intrinsically linked to the advancement of analytical techniques, primarily liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.net This powerful combination allows for the separation of complex mixtures and the highly selective and sensitive detection of specific compounds based on their mass-to-charge ratio. researchgate.net
Academic research involving this compound often focuses on developing and validating robust analytical methods for the detection of Iopamidol in various matrices. These studies are essential for understanding the pharmacokinetics and environmental footprint of iodinated contrast media. researchgate.netevitachem.com For instance, research may involve spiking environmental water samples with this compound to accurately quantify the levels of Iopamidol contamination. tdx.cat
Furthermore, the synthesis of such complex labeled molecules is a significant area of research. The process often involves multiple steps, including the reaction of 5-amino-2,4,6-triiodoisophthalyl dichloride with other chemical precursors, followed by acetylation and subsequent purification. google.com The availability of these labeled standards is critical for the continued investigation into the biological and environmental impact of iodinated contrast agents.
Properties
Molecular Formula |
C₂₇H₂₄D₈I₃N₃O₁₃ |
|---|---|
Molecular Weight |
995.32 |
Synonyms |
Penta-O-acetyliopamidol-d8; N1,N3-Bis[2-(acetyloxy)-1-[(acetyloxy)methyl]ethyl]-5-[[(2S)-2-(acetyloxy)-1-oxopropyl]amino]-2,4,6-triiodo-1,3-benzenedicarboxamide-d8; |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for Isotopic Incorporation
Advanced De Novo Synthesis of Deuterium-Labeled Iopamidol (B1672082) Precursors
The foundational step in preparing Penta-O-acetyl Iopamidol-d8 is the synthesis of a deuterated Iopamidol precursor. This is typically achieved through a de novo synthesis, where building blocks are assembled with deuterium (B1214612) already incorporated, or through hydrogen-deuterium (H-D) exchange reactions on a pre-formed intermediate.
The Iopamidol molecule contains chiral centers, making the stereoselective incorporation of deuterium crucial to maintain its specific three-dimensional structure. Strategies often focus on the deuteration of precursors like serinol (2-amino-1,3-propanediol).
One effective method involves the use of deuterated reducing agents, such as lithium aluminum deuteride (B1239839) (LiAlD₄), to reduce a suitable prochiral precursor. This can establish the desired stereochemistry at the newly formed deuterated carbon centers. researchgate.net Another approach is catalytic H-D exchange, where a transition metal catalyst, such as palladium on carbon (Pd/C), facilitates the exchange of hydrogen atoms with deuterium from a deuterium source like deuterium oxide (D₂O). nih.gov The stereoselectivity of this exchange can be influenced by the catalyst and the substrate's structure, allowing for targeted deuteration. researchgate.net
For instance, the Pd/C-Al-D₂O catalytic system has been shown to be an environmentally benign and effective method for selective H-D exchange. nih.gov In this system, deuterium gas (D₂) is generated in situ from the reaction between aluminum and D₂O, while the palladium catalyst facilitates the exchange reaction on the organic substrate. nih.gov Reaction conditions such as temperature, pressure, and catalyst loading are carefully controlled to maximize deuterium incorporation and minimize side reactions. nih.gov The efficiency of these pathways ensures that the precursor for this compound has a high degree of isotopic enrichment.
Regioselective Acetylation Protocols for this compound
Once the deuterated iopamidol precursor is synthesized, its five hydroxyl (-OH) groups must be acetylated to yield the final product. This transformation requires regioselective control to ensure all five positions are acetylated uniformly. The process described in patents for non-deuterated iopamidol involves treating a tetraacetyl intermediate with an acetylating agent to produce the penta-acetylated form. google.com
The choice of acetylating agent and reaction conditions significantly impacts the efficiency and selectivity of the acetylation process. The most common reagents for this transformation are acetic anhydride (B1165640) and acetyl chloride.
Acetic anhydride is often used in the presence of a base catalyst like pyridine (B92270) or a Lewis acid. asianpubs.orgscirp.org Acetyl chloride is generally more reactive and can also be used with a catalyst. asianpubs.org Studies comparing these reagents under solvent-free conditions with a zinc chloride catalyst have shown that acetyl chloride can sometimes lead to better results. asianpubs.org The reaction is typically performed in a suitable solvent, such as dimethylacetamide, as outlined in preparative methods for iopamidol. google.com
| Acetylating Reagent | Typical Catalyst | Advantages | Considerations |
|---|---|---|---|
| Acetic Anhydride | Pyridine, 4-(DMAP), Lewis Acids (e.g., ZnCl₂) | Less corrosive than acetyl chloride; byproduct (acetic acid) is easily removed. | May require heating or longer reaction times. asianpubs.org |
| Acetyl Chloride | Pyridine, Triethylamine, Lewis Acids (e.g., ZnCl₂) | Higher reactivity, often leading to faster reactions and higher yields. asianpubs.org | Highly corrosive and moisture-sensitive; produces corrosive HCl gas as a byproduct. |
Optimizing the yield and purity of this compound involves refining the reaction workup and purification procedures. After the acetylation reaction is complete, the crude product must be isolated and purified. Standard procedures for non-labeled pentaacetyliopamidol (B130755) involve a series of purification steps. google.com
A common final purification step is recrystallization. google.com Solvents such as ethanol (B145695) or a mixture of acetonitrile (B52724) and ethanol are effective for crystallizing the product, which helps to remove unreacted starting materials, partially acetylated byproducts, and other impurities. google.comgoogle.com This process is critical for producing material with high chemical purity that meets stringent analytical standards.
Isotopic Purity Assessment in Deuterium-Labeled Syntheses
Determining the isotopic purity and enrichment of the final product is a critical quality control step. This assessment confirms the number and location of deuterium atoms and quantifies the percentage of molecules that are correctly labeled. The primary analytical techniques for this purpose are high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy. rsc.orgrsc.org
Mass spectrometry is used to determine the isotopic enrichment by analyzing the mass-to-charge ratio of the molecule. nih.govnih.gov High-resolution instruments can distinguish between the unlabeled compound and its various deuterated isotopologues (d1, d2, ... d8). nih.govresearchgate.net By integrating the signal intensity for each isotopologue, the percentage of isotopic purity can be accurately calculated. rsc.orgrsc.org
NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides information on the specific sites of deuteration. rsc.orgrsc.org In a ¹H NMR spectrum, the incorporation of a deuterium atom at a specific position results in the disappearance or reduction of the corresponding proton signal. Conversely, a ²H NMR spectrum will show signals corresponding to the positions of the deuterium atoms. This confirms the structural integrity and regioselectivity of the labeling process. rsc.org
| Analytical Method | Information Provided | Key Advantages |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Isotopic enrichment, distribution of isotopologues (d0-d8), molecular weight confirmation. nih.gov | High sensitivity, requires very little sample, provides precise mass measurements to calculate isotopic purity. nih.govresearchgate.net |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the specific locations of deuterium atoms, structural integrity of the molecule. rsc.orgrsc.org | Provides detailed structural information and position of labels. rsc.org |
Analytical Techniques for Deuterium Content Determination
The precise determination of deuterium content, or isotopic enrichment, is fundamental to validating the quality of this compound. Two primary analytical techniques are employed for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org
Mass Spectrometry (MS): This technique is a cornerstone for determining isotopic enrichment by differentiating molecules based on their mass-to-charge ratio. nih.gov In the context of this compound, mass spectrometry can distinguish between the deuterated molecule and its unlabeled counterpart. By analyzing the relative intensities of the mass spectral peaks corresponding to the labeled and unlabeled species, a quantitative measure of deuterium incorporation can be calculated. rsc.orgnih.gov Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC/MS) are particularly powerful, offering both separation of the compound from any impurities and precise mass analysis. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is highly effective for determining both the location and the percentage of deuterium incorporation. rsc.org
Deuterium NMR (²H-NMR): This method directly observes the deuterium nuclei. Under appropriate experimental conditions, the integration of the peaks in a ²H-NMR spectrum is quantitative, providing a direct measure of the deuterium content at specific molecular positions. sigmaaldrich.comrug.nl For compounds with high levels of deuterium enrichment (e.g., >98 atom%), ²H-NMR is an especially valuable alternative to proton NMR, where residual proton signals become very weak. sigmaaldrich.com
Proton NMR (¹H-NMR): In ¹H-NMR, the substitution of a proton with a deuteron (B1233211) results in the disappearance or significant reduction of the corresponding signal in the spectrum. studymind.co.ukcdnsciencepub.com This allows for the confirmation of the specific sites of deuteration.
Together, MS and NMR provide a comprehensive evaluation of the isotopic purity of this compound, confirming not only the degree of enrichment but also the structural integrity and precise location of the isotopic labels. rsc.org
| Technique | Principle | Advantages | Limitations |
| Mass Spectrometry (MS) | Separation of ions based on mass-to-charge ratio. | High sensitivity; Provides overall isotopic enrichment percentage. nih.gov | Does not inherently provide the specific location of the labels without fragmentation analysis. |
| NMR Spectroscopy | Detection of nuclear spin properties in a magnetic field. | Determines the precise location of deuterium atoms; Can be directly quantitative (especially ²H-NMR). rsc.orgsigmaaldrich.com | Lower sensitivity compared to MS; Requires higher concentrations of the sample. rug.nl |
Impact of Isotopic Impurities on Analytical Standard Performance
When this compound is used as an internal standard in quantitative assays, its isotopic purity is paramount. Isotopic impurities can significantly compromise the accuracy and reliability of analytical results. tandfonline.com
The most critical isotopic impurity is the presence of the unlabeled analogue (Penta-O-acetyl Iopamidol) within the deuterated standard. tandfonline.comamazonaws.com This impurity introduces a phenomenon known as "cross-talk" or "cross-signal contribution." During analysis, particularly with LC-MS, the unlabeled impurity in the internal standard will be detected along with the actual analyte being measured. This artificially inflates the analyte's signal, leading to an overestimation of its concentration and yielding erroneous results. tandfonline.com Regulatory guidelines often recommend the use of stable isotope-labeled internal standards but also emphasize the need for the highest possible purity to avoid such interference. tandfonline.com
Another potential issue is the chromatographic isotope effect. Due to the greater mass of deuterium compared to hydrogen, deuterated compounds may exhibit slightly different chromatographic retention times than their non-deuterated counterparts. nih.govacs.org While stable isotope-labeled standards are excellent for correcting variability in sample preparation and matrix effects, a significant chromatographic separation between the analyte and the standard can complicate quantification if not properly managed. nih.govnih.govcrimsonpublishers.com
Furthermore, interference can arise from the naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) of the analyte itself. In some cases, the mass of an analyte molecule containing one or more of these heavy isotopes can overlap with the mass of a deuterated standard, particularly if the standard has a low number of deuterium labels. This can falsely increase the detected amount of the internal standard, leading to an underestimation of the analyte's concentration and potentially affecting the linearity of the assay. nih.gov
| Type of Impurity/Effect | Description | Impact on Analytical Performance |
| Unlabeled Analyte | Presence of the non-deuterated compound in the deuterated standard. | Causes "cross-talk," leading to overestimation of the analyte concentration and inaccurate results. tandfonline.com |
| Chromatographic Isotope Effect | Slight separation of deuterated and non-deuterated compounds during chromatography due to mass difference. | Can complicate quantification by affecting the precise co-elution necessary to perfectly correct for matrix effects. nih.govacs.org |
| Natural Isotope Interference | Naturally occurring heavy isotopes in the analyte create a signal that overlaps with the internal standard's signal. | Can lead to an apparent increase in the internal standard signal, causing underestimation of the analyte concentration. nih.gov |
Advanced Analytical Methodologies and Quantitative Applications
Development and Validation of High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods Utilizing Penta-O-acetyl Iopamidol-d8
The development of a robust LC-MS/MS method is foundational for the accurate quantification of pharmaceutical compounds. The use of this compound as an internal standard is pivotal in this process, as it closely mimics the chromatographic behavior and ionization characteristics of the target analyte, thereby correcting for variations during sample preparation and analysis.
Chromatographic Separation Optimization for Acetylated Iodinated Compounds
The effective separation of acetylated iodinated compounds like this compound from the native Iopamidol (B1672082) and other related substances is crucial for minimizing analytical interference. Reversed-phase high-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. The optimization of chromatographic parameters is essential to achieve symmetric peak shapes, adequate retention, and optimal resolution.
Key parameters that are systematically optimized include the stationary phase, mobile phase composition, gradient elution profile, column temperature, and flow rate. C18 columns are frequently selected for their hydrophobicity, which allows for good retention of moderately non-polar compounds like acetylated Iopamidol. The mobile phase typically consists of an aqueous component, often with an acid additive like formic acid to improve peak shape and ionization efficiency, and an organic modifier such as acetonitrile (B52724) or methanol.
A gradient elution is generally preferred to ensure the efficient elution of compounds with varying polarities. The gradient profile, which involves changing the proportion of the organic solvent over time, is carefully tailored to maximize the separation of the analyte from potential matrix components and isomers.
Table 1: Illustrative Optimized Chromatographic Conditions for the Analysis of Iopamidol with this compound
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry Parameters for Enhanced Sensitivity and Specificity
Tandem mass spectrometry (MS/MS) provides a high degree of sensitivity and specificity, making it the detection method of choice for quantitative bioanalysis. The optimization of MS/MS parameters for this compound involves the selection of appropriate precursor and product ions, as well as the fine-tuning of collision energy and other ion source parameters.
Electrospray ionization (ESI) in the positive ion mode is typically effective for the analysis of iopamidol and its derivatives. The precursor ion generally corresponds to the protonated molecule [M+H]⁺. Collision-induced dissociation (CID) is then used to fragment the precursor ion, and specific product ions are selected for monitoring in Multiple Reaction Monitoring (MRM) mode. The selection of unique precursor-to-product ion transitions for both the analyte and the internal standard is critical for the specificity of the assay.
Table 2: Hypothetical Tandem Mass Spectrometry Parameters for Iopamidol and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Iopamidol | 778.9 | 616.8 | 25 |
| This compound | 995.3 | 833.2 | 30 |
Application of Isotope Dilution Mass Spectrometry (ID-MS) for Absolute Quantification
Isotope dilution mass spectrometry (ID-MS) is a powerful technique for achieving high-accuracy quantitative measurements. It relies on the addition of a known amount of an isotopically labeled internal standard to a sample, which then allows for the accurate determination of the endogenous analyte concentration.
Theoretical Framework of ID-MS with Deuterated Internal Standards
The fundamental principle of ID-MS is based on measuring the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard. Since the analyte and the internal standard are chemically identical or nearly identical, they exhibit the same behavior during sample preparation, chromatography, and ionization. This co-behavior effectively cancels out variations in sample recovery and matrix effects, leading to a highly precise and accurate measurement.
This compound serves as an ideal internal standard in this context due to the presence of eight deuterium (B1214612) atoms. This mass difference of 8 Da provides a clear distinction between the analyte and the internal standard in the mass spectrometer, while their chemical properties remain virtually identical.
Matrix Effect Evaluation and Compensation Strategies in Complex Samples
Biological matrices such as plasma, urine, and tissue homogenates are inherently complex and can significantly impact the ionization efficiency of an analyte in the mass spectrometer. This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, resulting in inaccurate quantification.
A key advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for matrix effects. Since the internal standard co-elutes with the analyte and experiences the same ionization suppression or enhancement, the ratio of their signals remains constant, thus providing an accurate measure of the analyte's concentration.
The evaluation of matrix effects is a critical component of method validation. This is typically assessed by comparing the response of the analyte in the presence of the biological matrix to its response in a neat solution.
Table 3: Representative Data for Matrix Effect Evaluation
| Sample Type | Analyte Peak Area (in matrix) | Analyte Peak Area (in neat solution) | Matrix Effect (%) |
|---|---|---|---|
| Plasma | 85,000 | 100,000 | -15% (Suppression) |
| Urine | 110,000 | 100,000 | +10% (Enhancement) |
Despite the inherent compensation provided by the internal standard, significant matrix effects can still be problematic. Strategies to mitigate these effects include optimizing sample preparation to remove interfering components (e.g., through solid-phase extraction or liquid-liquid extraction) and refining chromatographic conditions to separate the analyte from the matrix components.
This compound as a Reference Standard in Impurity Profiling Research
The identification and quantification of impurities in active pharmaceutical ingredients (APIs) and formulated drug products are critical for ensuring their safety and efficacy. pharmaffiliates.com this compound can be utilized as a reference standard in the impurity profiling of Iopamidol.
In this application, a known amount of this compound is spiked into the Iopamidol sample. Its distinct mass allows it to be used as a point of reference for both the retention time and the detector response. This is particularly useful for the relative quantification of known and unknown impurities. By comparing the peak area of an impurity to the peak area of the deuterated standard, an estimation of the impurity's concentration can be made, assuming a similar response factor. This approach is invaluable for monitoring the purity of Iopamidol during its synthesis and formulation, helping to ensure that it meets stringent regulatory requirements. pharmaffiliates.com
Methodologies for Impurity Detection and Quantification in Iopamidol Active Pharmaceutical Ingredients (APIs)
The control of impurities in Iopamidol's active pharmaceutical ingredient (API) is a critical aspect of ensuring its safety and efficacy. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are instrumental in the profiling and quantification of these impurities. daicelpharmastandards.com The use of a stable isotope-labeled internal standard like this compound is particularly valuable in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Isotope labeling is a powerful tool for tracing and quantifying impurities in pharmaceutical products, providing detailed insights into their presence and behavior. this compound, being chemically identical to its non-labeled counterpart (Penta-O-acetyl Iopamidol) but with a different mass, co-elutes during chromatographic separation but is distinguished by the mass spectrometer. This allows for the correction of variations in sample preparation and matrix effects, leading to more accurate and precise quantification of the target impurity.
A typical LC-MS/MS method for impurity quantification would involve the following steps:
Sample Preparation: A known amount of this compound is spiked into the Iopamidol API sample.
Chromatographic Separation: The sample is injected into an HPLC system, where the impurities are separated from the main Iopamidol compound.
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer, where the parent ions of both the impurity and the internal standard are selected and fragmented.
Quantification: The ratio of the signal from a specific fragment ion of the impurity to that of the internal standard is used to calculate the concentration of the impurity.
Below is an illustrative table of a hypothetical validation summary for a method quantifying a related substance in Iopamidol API using this compound.
| Validation Parameter | Result |
| Linearity (r²) | >0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (%RSD) | < 2.5% |
| Limit of Quantification (LOQ) | 5 ng/mL |
| Limit of Detection (LOD) | 1.5 ng/mL |
This table represents typical expected values for a validated analytical method and is for illustrative purposes.
Role in Quality Control Research of Radiographic Contrast Agents
In the quality control (QC) of radiographic contrast agents like Iopamidol, ensuring the absence of potentially harmful impurities is paramount. This compound plays a crucial role in the development and validation of analytical methods used in this QC process. synzeal.com By providing a reliable internal standard, it enhances the robustness and accuracy of methods designed to detect and quantify process-related impurities and degradation products.
During the manufacturing process of Iopamidol, several related substances can be formed. One such potential impurity is Penta-O-acetyl Iopamidol, which could arise from incomplete deacetylation during synthesis. The presence of such impurities needs to be strictly controlled.
The use of this compound allows QC laboratories to:
Develop stability-indicating methods to monitor the degradation of Iopamidol under various stress conditions.
Validate the analytical methods as per regulatory guidelines, ensuring their accuracy, precision, linearity, and specificity. nih.gov
Perform routine batch release testing with high confidence in the reported impurity levels.
The following table outlines potential impurities in Iopamidol that could be monitored using methods involving stable isotope-labeled standards.
| Impurity Name | Potential Origin |
| Iopamidol Impurity A | Starting material or side reaction |
| Iopamidol Impurity J | Process-related impurity |
| O-Acetyl Iopamidol | Incomplete deacetylation |
This table lists examples of known Iopamidol impurities. daicelpharmastandards.compharmaffiliates.com
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Optimization for this compound Detection
The sensitivity and reliability of LC-MS/MS methods heavily depend on the efficiency of the ionization process. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used techniques.
Investigation of Ionization Efficiency and Fragmentation Patterns
Electrospray Ionization (ESI): ESI is a soft ionization technique suitable for polar and thermally labile molecules like this compound. In positive ion mode, it is expected to readily form protonated molecules [M+H]⁺. The ionization efficiency can be influenced by the mobile phase composition, particularly the pH and organic solvent content.
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is well-suited for less polar and more volatile compounds. bris.ac.uk Similar to ESI, it is expected to produce protonated molecules [M+H]⁺ in the positive ion mode.
Fragmentation Patterns: Collision-Induced Dissociation (CID) of the protonated molecule of this compound would lead to the formation of characteristic product ions. These fragmentation patterns are crucial for setting up Multiple Reaction Monitoring (MRM) transitions for quantitative analysis. nih.gov The fragmentation would likely involve the cleavage of the amide and ester bonds.
A hypothetical fragmentation pattern for this compound is presented in the table below.
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Putative Neutral Loss |
| [M+H]⁺ | [M+H - CH₃COOH]⁺ | [M+H - 2(CH₃COOH)]⁺ | Acetic Acid |
This table illustrates a plausible fragmentation pathway for the specified compound based on general chemical principles.
Source Parameter Tuning for Robust Analytical Performance
To achieve optimal analytical performance, the parameters of the ESI or APCI source must be carefully tuned. This process involves systematically adjusting various settings to maximize the signal intensity and stability of the analyte.
Key parameters for optimization include:
Nebulizing Gas Pressure: This influences the formation of the aerosol droplets.
Drying Gas Flow Rate and Temperature: These parameters are critical for desolvation of the droplets and release of the analyte ions into the gas phase.
Fragmentor Voltage / Collision Energy: This voltage controls the degree of fragmentation of the precursor ion in the mass spectrometer.
The table below provides an example of optimized source parameters for the detection of this compound using an ESI source.
| Parameter | Optimized Value |
| Ionization Mode | Positive ESI |
| Capillary Voltage | 4000 V |
| Nebulizer Pressure | 45 psi |
| Drying Gas Flow | 10 L/min |
| Drying Gas Temperature | 325 °C |
This table presents a set of typical optimized parameters for an electrospray ionization source and is for illustrative purposes.
By fine-tuning these parameters, a robust and sensitive analytical method can be developed for the reliable quantification of impurities in Iopamidol, with this compound serving as a crucial internal standard.
Research on Metabolic Fate and Biotransformation Pathways of Iopamidol Using Deuterated Analogs
Mechanistic Investigations of Iopamidol (B1672082) Metabolism Facilitated by Deuterium (B1214612) Labeling
Further investigation into proprietary research databases or direct inquiries with manufacturers would be necessary to obtain the specific data required to populate these fields of study.
Insights into Cleavage and Conjugation Reactions
Current research indicates that Iopamidol does not undergo cleavage or conjugation reactions in the body. After administration, the compound is almost exclusively eliminated by the kidneys through glomerular filtration. nih.gov Chromatographic analyses of urine and bile samples from studies on dogs and rabbits have found that the only iodinated compound present is unchanged Iopamidol. nih.gov This lack of metabolic alteration is a key feature of Iopamidol, contributing to its safety profile as a contrast agent. Therefore, there are no metabolic pathways involving the cleavage of its chemical bonds or conjugation with endogenous molecules to report.
Stereochemical Aspects of Metabolic Transformations
The investigation of stereochemical changes during metabolism is a crucial aspect of drug development for chiral molecules. However, since Iopamidol is excreted unmetabolized, there are no metabolic transformations to consider from a stereochemical perspective. nih.gov Preliminary studies in humans have confirmed that no racemization of the compound occurs during its absorption, distribution, and excretion. nih.gov The stereochemical integrity of the Iopamidol molecule is maintained throughout its transit in the body. Consequently, a discussion on the stereochemical aspects of its metabolic transformations is not relevant.
The use of deuterated analogs, such as Penta-O-acetyl Iopamidol-d8, is a common strategy in metabolic studies to trace the biotransformation of a drug. Deuterium substitution can influence the rate of metabolic reactions, aiding in the identification of metabolites. However, in the case of Iopamidol, where the parent compound is not metabolized, the application of such deuterated analogs for studying metabolic pathways is not a primary area of research.
Pharmacokinetic Research Applications in Non Clinical Models
Application of Penta-O-acetyl Iopamidol-d8 in Pre-Clinical Animal Pharmacokinetic Studies
In the realm of preclinical investigations, this compound serves as a valuable tool for defining the pharmacokinetic characteristics of modified contrast agents. Animal models, predominantly rodents and canines, are instrumental in these early-stage assessments.
The determination of Absorption, Distribution, and Elimination (ADE) parameters is a primary objective in the pharmacokinetic profiling of this compound. Following intravenous administration in animal models, the compound is expected to be rapidly distributed throughout the extracellular fluid. patsnap.com Iopamidol (B1672082) itself does not significantly bind to plasma proteins, a characteristic that likely extends to its derivatives, facilitating swift circulation and subsequent excretion. patsnap.com The primary route of elimination for Iopamidol is via the kidneys, with the majority of the compound excreted unchanged. patsnap.com
Key pharmacokinetic parameters for Iopamidol, which provide a baseline for assessing its derivatives, are outlined below.
Table 1: Illustrative Pharmacokinetic Parameters of Iopamidol in a Preclinical Model
| Parameter | Description | Typical Value |
|---|---|---|
| t½α (h) | Distribution half-life | 0.33 |
| t½β (h) | Elimination half-life | 1.92 |
| Vc (L/kg) | Volume of central compartment | 0.40 |
| Vβ (L/kg) | Volume of distribution at steady state | 0.20 |
| Cl (L/kg/h) | Clearance | 0.16 |
Note: The values presented are based on a bicompartmental open model for Iopamidol in infants and children and are for illustrative purposes in a preclinical context. nih.gov
Pharmacokinetic data for compounds like this compound are analyzed using both compartmental and non-compartmental models. Compartmental models, such as the two-compartment model often applied to Iopamidol, describe the body as a system of distinct compartments, providing detailed insights into the rates of transfer between them. nih.govnih.gov Non-compartmental analysis, on the other hand, offers a simpler approach to calculate key exposure parameters like the area under the curve (AUC) and clearance without assuming a specific compartmental structure.
Comparative Pharmacokinetic Profiles of Iopamidol and its Acetylated Derivatives
A key area of investigation is how modifications, such as acetylation and deuterium (B1214612) labeling, alter the pharmacokinetic profile of the parent compound, Iopamidol.
Environmental Fate and Occurrence Studies of Iodinated Contrast Agents
Environmental Monitoring of Iopamidol (B1672082) and its Deuterated Analogs in Aquatic Systems
The widespread use of iodinated contrast agents (ICAs) like Iopamidol in medical imaging has led to their continuous release into aquatic environments. Due to their chemical stability and high water solubility, these compounds are often poorly removed by conventional wastewater treatment plants (WWTPs), resulting in their detection in surface water, groundwater, and even drinking water. nih.govacs.org Accurate environmental monitoring is therefore crucial to understand their fate, transport, and potential risks.
Analytical Method Development for Trace Detection in Wastewater and Natural Waters
The reliable quantification of Iopamidol and its analogs at trace concentrations (ng/L levels) in complex environmental matrices like wastewater and river water requires highly sensitive and specific analytical methods. The current state-of-the-art technique for this purpose is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.gov This method offers excellent selectivity and sensitivity for detecting and quantifying these polar compounds.
A key challenge in trace analysis is compensating for signal suppression or enhancement caused by other co-existing substances in the sample, known as matrix effects. To overcome this, a technique called isotope dilution mass spectrometry (IDMS) is employed. nih.gov This involves adding a known amount of a stable isotope-labeled version of the target analyte to the sample at the beginning of the analytical procedure. For Iopamidol analysis, a deuterated analog such as Penta-O-acetyl Iopamidol-d8 serves as an ideal internal standard.
Because the stable isotope-labeled standard has nearly identical physicochemical properties to the native Iopamidol, it experiences the same losses during sample preparation (e.g., extraction, concentration) and the same matrix effects during LC-MS/MS analysis. usgs.gov By measuring the ratio of the signal from the native analyte to that of the labeled standard, accurate quantification can be achieved, effectively correcting for analytical variability. nih.govnih.gov This approach has enabled the development of robust and validated methods for quantifying Iopamidol and other ICAs in various water samples with limits of quantification reaching the low ng/L range. nih.govcore.ac.uk
Assessment of Environmental Persistence and Transformation Products
Numerous studies have confirmed the high persistence of Iopamidol in the aquatic environment. It is frequently detected in WWTP effluents at concentrations up to the µg/L range, indicating its recalcitrance to conventional biological treatment processes. nih.govcore.ac.ukresearchgate.net Its presence has been documented in surface waters globally, and due to its mobility, it can infiltrate groundwater sources. health.state.mn.us
While Iopamidol is resistant to degradation, it can undergo transformation during advanced water treatment processes and through natural attenuation. This leads to the formation of various transformation products (TPs). Identifying these TPs is critical, as they may have different toxicological profiles than the parent compound.
During chlorination, a common disinfection step, Iopamidol can be transformed through side-chain cleavage and the substitution of iodine atoms with chlorine. nih.gov Advanced Oxidation Processes (AOPs) lead to a wider array of TPs. For instance, UV-based treatments can result in hydroxylated derivatives and deiodinated products. nih.govnih.gov Studies using high-resolution mass spectrometry have identified numerous TPs of Iopamidol formed through pathways including:
Deiodination: Removal of one or more iodine atoms from the triiodinated benzene (B151609) ring. nih.gov
Hydroxylation: Addition of hydroxyl (-OH) groups. nih.gov
Amide Hydrolysis: Breaking of the amide bonds in the side chains. researchgate.net
Oxidation: Oxidation of amino or alcohol groups on the side chains. nih.govnih.gov
Some of these TPs have been found to be persistent themselves and have been detected in drinking water, while toxicological assessments have shown that mixtures of TPs from Iopamidol chlorination can be more cytotoxic than the parent compound. acs.orgnih.gov
Biodegradation and Photodegradation Research of Iodinated Contrast Agents
Investigation of Microbial and Photolytic Degradation Pathways
Research into the degradation of Iopamidol has explored both microbial and photolytic pathways.
Microbial Degradation: Iopamidol exhibits very low biodegradability under the conditions typical of conventional activated sludge systems in WWTPs. nih.gov Its complex structure, featuring a stable triiodinated aromatic ring and hydrophilic side chains, makes it resistant to microbial attack. While some studies have shown limited transformation by specific microbial consortia under certain conditions, complete mineralization to carbon dioxide is generally not observed. This inherent recalcitrance is a primary reason for its persistence and widespread occurrence in WWTP effluents.
Photolytic Degradation: In contrast to biodegradation, photolytic processes have proven much more effective at degrading Iopamidol. Photodegradation can occur through direct photolysis, where the molecule absorbs UV light and breaks down, or through indirect photolysis involving AOPs that generate highly reactive radicals.
Direct UV Photolysis: Iopamidol can be effectively decomposed by direct exposure to UV irradiation, following pseudo-first-order reaction kinetics. nih.gov The primary degradation pathways involve deiodination and hydroxylation. nih.gov
Advanced Oxidation Processes (AOPs): These processes significantly enhance the degradation rate of Iopamidol. Various AOPs have been investigated, each involving different reactive species and leading to distinct degradation pathways:
UV/H₂O₂ and UV/Persulfate (PDS): These systems generate hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄•⁻), respectively. Hydroxyl radicals tend to form hydroxylated derivatives, while sulfate radicals are more likely to oxidize the amino groups on Iopamidol's side chains. nih.gov
UV/Chlorine: This process involves multiple reactive species, including •OH, ClO•, and Cl•. It is highly effective but can lead to the formation of chlorinated products. nih.gov
UV/Sulfite: This reductive process uses hydrated electrons (eₐq⁻) as the primary reactive species. It is highly efficient in deiodinating Iopamidol, converting the organic iodine into inorganic iodide ions, which can reduce the formation of toxic iodinated byproducts. nih.gov
Fe(III)-oxalate System: This photochemical system can initiate both oxidative (via •OH) and reductive (via CO₂•⁻) degradation pathways, leading to both oxidation of side chains and dehalogenation of the aromatic ring. nih.gov
Application of Stable Isotopes in Elucidating Degradation Mechanisms
Stable isotope-labeled compounds, such as deuterated analogs of Iopamidol, are invaluable tools not only for accurate quantification but also for elucidating complex degradation mechanisms. acs.org While IDMS is used for quantification, the principles of isotope tracing can be applied to track the transformation of a molecule through a chemical or biological process.
By using a labeled parent compound (e.g., containing ¹³C, ¹⁵N, or deuterium) in degradation experiments, researchers can trace the path of the isotopes into the various transformation products. When the resulting mixture is analyzed by high-resolution mass spectrometry, the TPs originating from the labeled parent compound can be unequivocally identified by their characteristic isotopic signature. This allows for the differentiation of true TPs from background matrix interferences.
This approach provides definitive evidence for proposed degradation pathways. For example, by tracking the fragments of a labeled Iopamidol molecule, one can confirm whether a specific side chain is cleaved or if the aromatic ring is opened. While specific studies detailing the use of this compound for pathway elucidation are not prevalent, the methodology of using intrinsic stable isotope labeling is a powerful and widely recognized technique in environmental chemistry to study the fate of emerging contaminants. acs.orgimperial.ac.uk
Research on Removal Efficiencies in Water Treatment Processes
Given the poor removal of Iopamidol in conventional WWTPs, significant research has focused on the efficacy of advanced treatment technologies. The removal efficiencies vary widely depending on the technology employed.
Conventional treatment, which primarily relies on biological processes, typically removes less than 10% of Iopamidol. Advanced treatment methods show more promise:
Ozonation: Ozone can partially remove non-ionic ICAs like Iopamidol. Removal efficiencies are often moderate and highly dependent on the ozone dose and water matrix. One study noted that while ozonation could remove over 80% of non-ionic ICAs, the ionic diatrizoate was barely removed. researchgate.net
Activated Carbon Adsorption: Adsorption onto powdered activated carbon (PAC) or granular activated carbon (GAC) is an effective method for Iopamidol removal. The process is spontaneous and exothermic. nih.govresearchgate.net The efficiency depends on the carbon dose, contact time, and presence of other organic matter.
Advanced Oxidation Processes (AOPs): AOPs generally achieve high degradation efficiencies. For example, the UV/sulfite process has been shown to achieve nearly 100% degradation of Iopamidol within minutes under optimal conditions. nih.gov UV-AOPs with oxidants like hypochlorite (B82951) can degrade Iopamidol more than 14 times faster than UV treatment alone. rsc.org
Nanofiltration and Reverse Osmosis: Membrane filtration processes like nanofiltration (NF) and reverse osmosis (RO) can effectively remove Iopamidol from water due to their ability to act as a physical barrier to dissolved organic molecules.
The following table summarizes research findings on the removal and degradation efficiency of Iopamidol using various water treatment technologies.
| Treatment Process | Conditions | Efficiency | Reference(s) |
|---|---|---|---|
| Conventional WWTP | Standard biological treatment | < 10% | core.ac.uk |
| Ozonation | 10-15 mg/L Ozone | > 80% | researchgate.net |
| Drinking Water Treatment | Multiple stages (incl. soil passage) | ~ 80% | nih.govcore.ac.uk |
| UV/Sulfite | pH 9, optimal conditions | ~ 100% in 2.5 min | nih.gov |
| UV/Chlorine (NaClO) | - | High degradation rate | nih.govrsc.org |
| Fe(VI) Oxidation | pH 9 | ~ 80% | researchgate.net |
| Adsorption (PAC) | Batch experiments | High capacity, process is spontaneous | nih.govresearchgate.net |
Advanced Oxidation Processes and Adsorption Studies
There is no specific research data available on the degradation of this compound through advanced oxidation processes (AOPs) or its removal via adsorption. Scientific investigations into the environmental remediation of iodinated contrast agents have centered on the parent compounds that are found in the environment.
Advanced Oxidation Processes (AOPs)
AOPs are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). figshare.com These processes are considered highly effective for degrading persistent organic pollutants. nih.govmdpi.com Studies on the parent compound, Iopamidol, have demonstrated its degradation using various AOPs, including UV/H₂O₂ and electrochemical oxidation. nih.govresearchgate.netua.es For instance, electrochemical degradation of Iopamidol on different electrode materials has been shown to achieve removal efficiencies greater than 80% after three hours of electrolysis. ua.es The degradation pathways often involve deiodination and transformation of the molecule's side chains. nih.gov However, no such studies have been conducted for its penta-acetylated and deuterated form.
Adsorption Studies
Adsorption is a surface phenomenon where pollutants are removed from water by adhering to the surface of an adsorbent material. Activated carbon is a commonly studied adsorbent for the removal of pharmaceutical compounds from water due to its high surface area and porous structure. Research on Iopamidol has shown that it can be effectively adsorbed onto activated carbon. figshare.comnicl.it The efficiency of this process is influenced by factors such as the type of activated carbon, pH, and temperature. figshare.com The process is often governed by physical adsorption mechanisms. figshare.com No data is available for the adsorption of this compound.
Due to the absence of experimental data, a data table for this compound cannot be generated. A representative table for the parent compound, Iopamidol, is provided for illustrative purposes to show the type of data typically collected in such studies.
Illustrative Data for Iopamidol Adsorption (Not this compound)
| Adsorbent | Adsorption Capacity (mg/g) | Temperature (°C) | pH | Reference |
| Coconut Shell Powder Activated Carbon | >200 | 25 | 7 | figshare.com |
| Granular Activated Carbon | Not Specified | Not Specified | Not Specified | nicl.it |
This table is for illustrative purposes only and shows data for Iopamidol, not this compound.
Evaluation of Membrane Filtration and Biological Treatment Technologies
Similar to the previous section, there is no available research that evaluates the efficacy of membrane filtration or biological treatment technologies specifically for the removal of this compound. The scientific community has focused on the parent compound, Iopamidol.
Membrane Filtration
Membrane filtration is a physical separation process used to remove contaminants from water by passing it through a semi-permeable membrane. The effectiveness of this technology depends on the membrane's pore size and the size and properties of the contaminant molecule. While advanced membrane technologies like nanofiltration and reverse osmosis are generally effective at removing a wide range of micropollutants, specific studies on their performance for this compound have not been conducted.
Biological Treatment
Conventional biological wastewater treatment processes, such as activated sludge, are generally not effective in removing iodinated contrast agents. Studies have shown that Iopamidol is only partially transformed, with reported transformation rates as low as 35% in conventional wastewater treatment plants. nih.gov The persistence of these compounds is attributed to their complex and stable chemical structures. There is no information to suggest that the acetylated and deuterated form, this compound, would be more amenable to biological degradation.
Due to the lack of specific research, no data tables can be provided for the removal of this compound by these methods.
Future Research Directions and Translational Opportunities
Expanding the Applicability of Penta-O-acetyl Iopamidol-d8 in Diverse Research Fields
Contributions to Quantitative Metabolomics and Proteomics
Stable isotope-labeled compounds are critical for achieving high accuracy and precision in quantitative mass spectrometry-based proteomics and metabolomics. nih.govnih.gov this compound can serve as an ideal internal standard in targeted and untargeted analyses.
In quantitative metabolomics , the use of a deuterated internal standard like this compound is crucial for correcting for variability during sample preparation and analysis, such as extraction efficiency, injection volume, and ionization suppression or enhancement in the mass spectrometer. thermofisher.comkcasbio.com Its structural similarity to endogenous metabolites, particularly those with complex poly-hydroxylated and acylated structures, could make it a suitable surrogate standard for classes of compounds that are otherwise difficult to quantify accurately. Future research could explore its application in quantifying metabolic pathways involving acylation and deacetylation, providing insights into cellular processes and disease mechanisms. The development of analytical methods using this standard could lead to more reliable and reproducible clinical metabolomics assays. thermofisher.com
In quantitative proteomics , stable isotope-labeled peptides and proteins are the gold standard for accurate protein quantification. creative-peptides.comoup.com While not a peptide itself, the principles of isotope dilution mass spectrometry are directly transferable. This compound could be utilized in specialized proteomic workflows. For instance, it could serve as a process control standard in workflows that involve chemical derivatization to enhance the detection of certain post-translational modifications. Its acetyl groups could be leveraged in studies focusing on protein acetylation, a key regulatory mechanism. By spiking samples with a known amount of this compound at an early stage of sample preparation, researchers can account for variability in derivatization efficiency and subsequent analytical steps. nih.gov
Below is an interactive data table summarizing the potential applications in these fields:
| Field | Application of this compound | Potential Impact |
| Quantitative Metabolomics | Internal standard for LC-MS based quantification of complex metabolites. | Improved accuracy and precision of metabolic profiling, leading to more reliable biomarker discovery. |
| Surrogate standard for acylated and poly-hydroxylated compounds. | Enhanced coverage and quantification of specific metabolite classes. | |
| Quantitative Proteomics | Process control standard for derivatization-based proteomic workflows. | Increased robustness and reproducibility of post-translational modification analysis. |
| Internal standard for studies on protein acetylation. | More accurate quantification of acetylation dynamics in health and disease. |
Novel Applications in Forensic Chemistry and Environmental Forensics
The utility of deuterated internal standards is well-established in forensic toxicology for the quantitative analysis of drugs and their metabolites. researchgate.netastm.org The complexity of forensic samples necessitates the use of robust internal standards to ensure accurate and defensible results.
In forensic chemistry , this compound could be employed as an internal standard in the analysis of a wide range of compounds, particularly in cases involving complex matrices like post-mortem specimens. Its high molecular weight and multiple deuterium (B1214612) labels provide a distinct mass shift, minimizing the risk of isotopic interference from the analyte. nih.gov Future research could focus on developing validated methods for the quantification of novel psychoactive substances or other emerging drugs of abuse, where the availability of suitable internal standards is often limited.
In environmental forensics , stable isotope dilution analysis is a powerful technique for the trace-level quantification of environmental contaminants. nih.govalfa-chemistry.comacs.org The increasing concern over the environmental fate of pharmaceuticals and their metabolites highlights the need for advanced analytical methods. This compound could be used as an internal standard for the analysis of iodinated contrast media and their degradation products in various environmental matrices such as water, soil, and sediment. This would enable more accurate environmental risk assessments and the monitoring of the effectiveness of wastewater treatment processes in removing these persistent compounds. Furthermore, compound-specific isotope analysis (CSIA) is an emerging field in environmental forensics that can be used to trace the sources and degradation pathways of contaminants. youtube.com While this compound is a synthetic molecule, its use as a spike in environmental samples could help to better understand the transformation processes of structurally similar pollutants.
The following table outlines potential novel applications in forensic and environmental science:
| Field | Application of this compound | Potential Impact |
| Forensic Chemistry | Internal standard for the quantification of novel psychoactive substances. | Improved accuracy and reliability of forensic toxicology results. |
| Process control standard for complex matrix analyses. | Enhanced robustness of analytical methods for challenging forensic samples. | |
| Environmental Forensics | Internal standard for the analysis of iodinated contrast media in the environment. | More accurate assessment of pharmaceutical pollution and its environmental impact. |
| Tracer in studies of contaminant fate and transport. | Better understanding of the environmental behavior of complex organic molecules. |
Challenges and Perspectives in Analytical Standardization and Reference Material Development
Despite its potential, the widespread adoption of this compound as a standard reference material faces several challenges. The synthesis of complex, multi-labeled deuterated compounds is often a multi-step process that can be costly and time-consuming. nih.govresearchgate.net Achieving high isotopic purity and ensuring the site-specific incorporation of deuterium atoms are critical for its performance as a reliable internal standard. musechem.com
The development of a certified reference material (CRM) requires rigorous characterization and validation to ensure its accuracy, purity, and stability. asistandards.comnist.gov This includes establishing the exact concentration, assessing for any isotopic impurities, and determining the shelf-life under various storage conditions. The presence of five acetyl groups adds another layer of complexity, as their stability during synthesis, purification, and long-term storage must be guaranteed to prevent deacetylation, which would alter the mass and chromatographic behavior of the standard.
Furthermore, potential drawbacks of using deuterated standards, such as chromatographic shifts and isotopic effects, must be carefully evaluated. nih.gov While deuterium is the most commonly used stable isotope for labeling, the difference in mass between hydrogen and deuterium can sometimes lead to a slight difference in retention time in liquid chromatography compared to the unlabeled analyte. This can be a concern in methods where co-elution of the analyte and internal standard is critical for accurate quantification. aptochem.com
Looking forward, the perspective for this compound lies in its potential to become a valuable tool in a niche but important area of analytical chemistry. Overcoming the synthetic and certification challenges will be key to its successful implementation. Collaborative efforts between academic research groups, specialized chemical synthesis companies, and metrology institutes will be essential to produce a well-characterized and widely available reference material. The increasing demand for high-quality internal standards in clinical diagnostics, forensic science, and environmental monitoring provides a strong impetus for these developments. kcasbio.commdpi.com
A summary of challenges and perspectives is presented in the table below:
| Aspect | Challenges | Perspectives |
| Synthesis | Complex, multi-step synthesis; high cost; achieving high isotopic purity. nih.govresearchgate.netmusechem.com | Advances in synthetic methodologies for site-selective deuteration. nih.gov |
| Certification | Rigorous characterization of purity, concentration, and stability; assessment of potential deacetylation. asistandards.comnist.gov | Development of robust analytical methods for certification; collaboration with metrology institutes. |
| Application | Potential for chromatographic shifts and isotopic effects compared to the unlabeled analyte. nih.gov | Careful method validation to account for any analytical anomalies; use in applications where a close structural analog is sufficient. |
| Availability | Limited commercial availability and high cost may hinder widespread adoption. | Increased demand may drive larger-scale production and reduce costs. |
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for synthesizing Penta-O-acetyl Iopamidol-d8 with high isotopic purity?
- Methodological Answer : Synthesis typically involves deuterium labeling at specific positions using acetylation reactions. For example, glycosylation with trichloroacetimidate donors under acidic conditions (e.g., BF₃·Et₂O catalysis) achieves high α-selectivity, as demonstrated in analogous acetylated sugar derivatives . Post-synthesis, nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical to confirm deuterium incorporation (>98% purity) and structural integrity. Purification via column chromatography with silica gel (hexane/ethyl acetate gradients) ensures removal of unreacted intermediates.
Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?
- Methodological Answer : Use accelerated stability testing protocols:
- pH Stability : Prepare buffered solutions (pH 1–9) and incubate samples at 37°C for 24–72 hours. Analyze degradation products via high-performance liquid chromatography (HPLC) coupled with UV or MS detection.
- Thermal Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Store samples at −20°C, 4°C, and 25°C for 1–3 months, monitoring isotopic integrity via MS .
Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and isotopic properties?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR to confirm acetyl group positions and sugar ring conformation. Deuterium labeling reduces signal overlap in ¹H NMR, improving resolution .
- MS : High-resolution MS (HRMS) with electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) to verify molecular ion peaks and isotopic distribution.
- IR Spectroscopy : Identify acetyl C=O stretches (~1740 cm⁻¹) and O-D vibrations (if applicable) .
Advanced Research Questions
Q. How do isotopic effects of deuterium in this compound influence its pharmacokinetic behavior compared to non-deuterated analogs?
- Methodological Answer : Design comparative in vitro/in vivo studies:
- In Vitro : Measure metabolic stability using liver microsomes or hepatocytes. Track deuterium retention via LC-MS/MS after incubation.
- In Vivo : Administer equimolar doses of deuterated and non-deuterated forms to animal models (e.g., rodents). Use pharmacokinetic (PK) modeling to calculate differences in half-life (t₁/₂), clearance (CL), and volume of distribution (Vd). Note that deuterium’s kinetic isotope effect (KIE) may slow metabolism, altering bioavailability .
Q. What strategies resolve conflicting data on the hydrolysis rates of acetyl groups in this compound across different biological matrices?
- Methodological Answer :
- Matrix-Specific Calibration : Use surrogate matrices (e.g., plasma, urine, cerebrospinal fluid) spiked with deuterated internal standards to account for matrix effects.
- Kinetic Modeling : Apply Michaelis-Menten or first-order kinetics to compare hydrolysis rates. Use ANOVA to assess inter-matrix variability, and validate with orthogonal methods like ¹⁹F NMR (if fluorine is present) .
Q. How can researchers optimize the use of this compound as a tracer in dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI)?
- Methodological Answer :
- Dose Optimization : Perform pre-clinical dose-ranging studies to balance signal-to-noise ratio (SNR) and toxicity. Use PK-pharmacodynamic (PD) modeling to correlate plasma concentration with MRI signal intensity.
- Image Analysis : Employ pharmacokinetic models (e.g., Tofts or shutter-speed models) to quantify vascular permeability (Ktrans) and extracellular volume fraction (ve). Validate against histopathology in animal models .
Q. What computational approaches predict the regioselectivity of acetylation in this compound derivatives?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for acetylation at each hydroxyl group. Compare with experimental NMR data to validate predictions.
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF, acetonitrile) on reaction pathways. Use software like Gaussian or Schrödinger Suite .
Data Analysis and Reporting Guidelines
Q. How should researchers statistically analyze batch-to-batch variability in deuterium enrichment levels?
- Methodological Answer :
- Quality Control (QC) : Analyze ≥3 independent batches using MS. Report mean ± standard deviation (SD) and relative standard deviation (RSD).
- Statistical Tests : Use one-way ANOVA to compare batches. If RSD exceeds 5%, investigate synthesis conditions (e.g., catalyst purity, reaction time) .
Q. What are best practices for reporting conflicting isotopic purity data in multi-center studies?
- Methodological Answer :
- Standardized Protocols : Ensure all labs use identical instrumentation (e.g., same HRMS model) and calibration standards.
- Data Harmonization : Apply Bland-Altman plots to assess inter-lab agreement. Disclose discrepancies in supplementary materials with a root-cause analysis (e.g., solvent impurities, storage conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
